molecular formula C7H6N2O2 B11923498 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid

Cat. No.: B11923498
M. Wt: 150.13 g/mol
InChI Key: XXCSPSOXTROCMD-UHFFFAOYSA-N
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Description

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole ring system

Preparation Methods

The synthesis of 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a variety of functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid can be compared with other similar compounds such as:

    Pyrrolo[2,3-b]pyrrole: This compound shares a similar core structure but lacks the carboxylic acid group.

    Pyrrolo[3,2-b]pyrrole-1,4-dione: This derivative has additional functional groups that confer different chemical properties.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

1,6-dihydropyrrolo[2,3-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C7H6N2O2/c10-7(11)5-3-4-1-2-8-6(4)9-5/h1-3,8-9H,(H,10,11)

InChI Key

XXCSPSOXTROCMD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C=C(N2)C(=O)O

Origin of Product

United States

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